Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate
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Overview
Description
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate: is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate typically involves esterification reactions. One common method is the reaction between 3-methylpentanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate is used as a building block in the synthesis of fluorinated polymers and materials. Its unique properties make it valuable in the development of high-performance coatings and surfactants.
Biology: In biological research, this compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems. Its hydrophobic nature allows for the investigation of membrane proteins and lipid interactions.
Medicine: The compound’s stability and hydrophobicity make it a candidate for drug delivery systems, particularly in the formulation of hydrophobic drugs. It is also explored for its potential use in imaging agents due to its fluorine content.
Industry: Industrially, this compound is employed in the production of specialty chemicals, including lubricants and anti-corrosion agents. Its chemical resistance and stability are advantageous in harsh environments.
Mechanism of Action
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate is primarily based on its hydrophobic interactions and chemical stability. In biological systems, it interacts with hydrophobic regions of proteins and lipids, influencing their structure and function. The fluorine atoms enhance the compound’s stability, reducing its reactivity and degradation.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- Fumaric acid, 3-(2-methoxyethyl)heptyl 2,2,3,3,4,4,5,5-octafluoropentyl ester
Comparison: Compared to similar compounds, Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate exhibits enhanced chemical stability and hydrophobicity due to the presence of multiple fluorine atoms. This makes it particularly suitable for applications requiring high resistance to chemical degradation and interaction with hydrophobic environments.
Properties
CAS No. |
376-94-3 |
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Molecular Formula |
C16H14F16O4 |
Molecular Weight |
574.25 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate |
InChI |
InChI=1S/C16H14F16O4/c1-6(2-7(33)35-4-11(21,22)15(29,30)13(25,26)9(17)18)3-8(34)36-5-12(23,24)16(31,32)14(27,28)10(19)20/h6,9-10H,2-5H2,1H3 |
InChI Key |
NZAPULLMMSPBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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